D-Allopyranose 6-phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13O9P |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |
InChI Key |
NBSCHQHZLSJFNQ-IVMDWMLBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Enzymatic Transformations Involving D Allopyranose 6 Phosphate
Phosphorylation of D-Allose to D-Allopyranose 6-Phosphate
The initial step in the metabolic utilization of D-allose is its phosphorylation to this compound. This reaction is primarily carried out by the enzyme D-allose kinase, which belongs to the ROK (Repressor, ORF, Kinase) superfamily of proteins. ebi.ac.ukacs.org
D-Allose Kinase (AlsK) Activity and Specificity
D-allose kinase (AlsK) is the principal enzyme responsible for the phosphorylation of D-allose. ebi.ac.uk In Escherichia coli K-12, the gene encoding this enzyme, alsK, is part of the als operon, which is induced by the presence of D-allose. asm.org This enzyme demonstrates a high degree of specificity for D-allose as its substrate.
While AlsK can phosphorylate other sugars, its efficiency with these alternative substrates is significantly lower. For instance, it exhibits weak glucokinase activity, but its catalytic efficiency (kcat/Km) for D-allose is 735-fold higher than for D-glucose. uniprot.org This highlights the enzyme's specialization for D-allose metabolism. Studies on AlsK from E. coli have provided detailed kinetic parameters, which are summarized in the table below.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| D-Allose | 0.08 | 7.8 | 97,500 |
| D-Glucose | 20 | 2.7 | 135 |
| Table 1: Steady-state kinetic parameters of E. coli D-allose kinase (AlsK) for D-allose and D-glucose. Data sourced from studies on AlsK activity. acs.org |
ATP-Dependent Phosphorylation Mechanisms
The phosphorylation of D-allose by AlsK is an ATP-dependent process. nih.govasm.org The enzyme catalyzes the transfer of a phosphoryl group from ATP to the C6 hydroxyl group of D-allose, yielding this compound and ADP. This reaction requires the presence of a divalent cation, typically Mg²⁺, for optimal activity. asm.org The mechanism is characteristic of the ROK kinase family, involving a conserved structural fold that facilitates nucleotide and sugar binding. acs.org The immediate phosphorylation of D-allose upon entering the cell traps the sugar intracellularly, as the negatively charged phosphate (B84403) group prevents its diffusion across the cell membrane. wikipedia.org This is a common strategy in carbohydrate metabolism to commit a sugar to a specific metabolic fate. wikipedia.org
Isomerization of this compound
Following its synthesis, this compound is isomerized to other hexose (B10828440) phosphates, which can then enter mainstream glycolysis. This isomerization is a critical step connecting the metabolism of D-allose to central carbon metabolism.
D-Allose 6-Phosphate Isomerase (AlsI) Catalysis
The primary enzyme responsible for the isomerization of D-allose 6-phosphate is D-allose 6-phosphate isomerase (AlsI). oup.com This enzyme catalyzes the reversible conversion of D-allose 6-phosphate to D-allulose 6-phosphate. ebi.ac.uk The reaction proceeds through a 1,2-proton transfer mechanism, likely involving an enediol intermediate, a common feature of sugar isomerases. diva-portal.org In E. coli, the gene for this isomerase is also part of the als operon, indicating a coordinated regulation of the D-allose metabolic pathway. asm.org
D-Ribose-5-Phosphate Isomerase B (RpiB) Activity on this compound
Interestingly, another enzyme, D-ribose-5-phosphate isomerase B (RpiB), has been shown to exhibit activity on this compound. diva-portal.orgnih.gov While the primary role of RpiB is in the pentose (B10789219) phosphate pathway, catalyzing the interconversion of D-ribose 5-phosphate and D-ribulose 5-phosphate, the E. coli RpiB can also efficiently catalyze the isomerization of D-allose 6-phosphate to D-allulose 6-phosphate. diva-portal.orgdiva-portal.orgnih.gov However, this dual specificity is not universal among RpiB enzymes. For example, the RpiB from Mycobacterium tuberculosis does not efficiently catalyze the isomerization of D-allose 6-phosphate; instead, this sugar phosphate acts as an inhibitor. nih.govnih.gov
| Enzyme | Organism | Activity on D-Allose 6-Phosphate |
| D-Allose 6-Phosphate Isomerase (AlsI) | Escherichia coli | Primary catalytic activity |
| D-Ribose-5-Phosphate Isomerase B (RpiB) | Escherichia coli | Efficient isomerization |
| D-Ribose-5-Phosphate Isomerase B (RpiB) | Mycobacterium tuberculosis | Inhibitory |
| D-Ribose-5-Phosphate Isomerase B (RpiB) | Trypanosoma cruzi | Inhibitory |
| Table 2: Activity of different isomerases on this compound. oup.comnih.govnih.gov |
Conversion to D-Fructose 6-Phosphate
The product of the isomerization reaction, D-allulose 6-phosphate, is subsequently converted to D-fructose 6-phosphate, a central glycolytic intermediate. oup.comnih.gov This conversion is catalyzed by D-allulose 6-phosphate 3-epimerase (AlsE). nih.gov D-fructose 6-phosphate can then be readily metabolized through the glycolytic pathway. medchemexpress.comwikipedia.org The conversion of D-allose to D-fructose 6-phosphate via this compound and D-allulose 6-phosphate represents the complete pathway for the assimilation of D-allose into central metabolism in organisms like E. coli. asm.orgoup.com
Epimerization Reactions Associated with this compound Metabolism
Epimerization represents a critical enzymatic process in carbohydrate metabolism, facilitating the interconversion of diastereomeric sugars by inverting the stereochemistry at a single chiral center. Within the catabolic pathway of the rare sugar D-allose, epimerization is the final enzymatic step required to channel the carbon skeleton into central glycolysis. Although this compound is the initial phosphorylated intermediate in this pathway, it is not the direct substrate for the key epimerase. Instead, this compound is first isomerized to a ketose phosphate, D-allulose 6-phosphate. It is this ketose, D-allulose 6-phosphate, that undergoes a C-3 epimerization reaction to yield D-fructose 6-phosphate, a primary intermediate of the glycolytic pathway. This conversion is catalyzed by the enzyme D-allulose 6-phosphate 3-epimerase, which plays an indispensable role in linking rare sugar utilization to core cellular energy production.
D-Allulose 6-Phosphate 3-Epimerase (AlsE) Function in D-Allose Catabolism
The enzyme D-allulose 6-phosphate 3-epimerase (EC 5.1.3.4), often encoded by the alsE gene, is the linchpin in the D-allose catabolic pathway found in various microorganisms, including Escherichia coli K-12 and Klebsiella pneumoniae. In these organisms, the genes for D-allose utilization are typically organized in the als operon. This operon includes genes for a transport system (alsBCA), a kinase (alsK), an isomerase (alsI), and the epimerase (alsE).
The specific function of AlsE is to catalyze the reversible epimerization of D-allulose 6-phosphate to D-fructose 6-phosphate. This reaction is summarized below:
D-Allulose 6-phosphate ⇌ D-Fructose 6-phosphate
This single enzymatic step is metabolically significant because it converts a product derived from a rare sugar into a universally metabolized glycolytic intermediate. Without the action of AlsE, the phosphorylated derivatives of D-allose would accumulate as dead-end metabolites, failing to contribute to the cell's energy and biomass needs.
Research on AlsE from various bacterial sources has revealed that it is a metalloenzyme, often exhibiting maximal activity in the presence of divalent metal cations such as Cobalt (Co²⁺) or Manganese (Mn²⁺). The enzyme demonstrates high substrate specificity for D-allulose 6-phosphate, with negligible activity towards other sugar phosphates, ensuring precise metabolic channeling. The table below outlines the sequential enzymatic reactions in the D-allose catabolic pathway that lead to the formation of a glycolytic intermediate.
| Enzyme | Gene (E. coli) | Substrate | Product | Metabolic Function |
|---|---|---|---|---|
| D-Allose kinase | alsK | D-Allose | D-Allose 6-phosphate | Phosphorylation of D-allose to trap it within the cell. |
| D-Allose 6-phosphate isomerase | alsI | D-Allose 6-phosphate | D-Allulose 6-phosphate | Isomerization of the aldose phosphate to a ketose phosphate. |
| D-Allulose 6-phosphate 3-epimerase | alsE | D-Allulose 6-phosphate | D-Fructose 6-phosphate | Epimerization at C-3 to produce a glycolytic intermediate. |
Stereochemical Aspects of Epimerization
The catalytic transformation of D-allulose 6-phosphate into D-fructose 6-phosphate by AlsE is a stereochemically precise process involving the inversion of configuration exclusively at the C-3 carbon atom. This reaction proceeds through a proposed proton abstraction-addition mechanism facilitated by active site residues and a coordinated metal cofactor.
The generally accepted mechanism involves the following key steps:
Substrate Binding: The cyclic form of D-allulose 6-phosphate binds to the enzyme's active site, where it is coordinated to the divalent metal ion (e.g., Co²⁺).
Proton Abstraction: A basic amino acid residue (e.g., a histidine or aspartate) in the active site acts as a general base, abstracting the acidic proton from the C-3 carbon of the substrate.
Formation of a cis-Enediolate Intermediate: The removal of the proton results in the formation of a planar, high-energy cis-1,2-enediolate intermediate. This intermediate is stabilized by the metal cofactor and other active site residues. The planarity of the double bond between C-2 and C-3 eliminates the chiral center at C-3.
Reprotonation: The same amino acid residue, now acting as a general acid, donates a proton back to the C-3 carbon, but from the opposite face of the planar intermediate relative to the initial proton abstraction.
Product Formation and Release: This stereospecific reprotonation results in the inversion of the stereocenter at C-3, forming D-fructose 6-phosphate, which is then released from the active site.
The net result is the conversion of one C-3 epimer to another, as detailed in the stereochemical comparison table below.
| Compound | Carbon Atom | Hydroxyl (-OH) Group Orientation | Stereochemical Note |
|---|---|---|---|
| D-Allulose 6-phosphate (Substrate) | C-3 | Left | This configuration is inverted during the reaction. |
| C-4 | Right | This configuration remains unchanged. | |
| D-Fructose 6-phosphate (Product) | C-3 | Right | The resulting epimer of the substrate at C-3. |
| C-4 | Right | This configuration remains unchanged. |
Metabolic Pathways and Regulation
Role in D-Allose Catabolic Pathway
D-Allopyranose 6-phosphate is a key phosphorylated intermediate in the metabolic breakdown of the rare sugar D-allose. Its formation is a critical step that prepares D-allose for entry into the central energy-yielding pathways of the cell.
The catabolism of D-allose, and specifically the intermediate this compound, integrates into the central carbon metabolism, which comprises the fundamental metabolic routes for energy production and biosynthesis, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov The entry point for the carbon skeleton of D-allose into these core pathways is achieved by converting this compound into an intermediate of glycolysis. This conversion ensures that the cell can efficiently derive energy and biosynthetic precursors from D-allose. The primary link is the transformation into D-fructose 6-phosphate, a common glycolytic intermediate. nih.govsmpdb.ca
The connection of the D-allose catabolic pathway to glycolysis is direct and occurs through a series of enzymatic reactions that convert this compound into D-fructose 6-phosphate. nih.gov This process typically involves two key enzymatic steps:
Isomerization: D-allose 6-phosphate is first converted to D-allulose 6-phosphate. This reaction is catalyzed by an enzyme such as allose-6-phosphate isomerase. smpdb.ca
Epimerization: D-allulose 6-phosphate is then epimerized at the C3 position to yield D-fructose 6-phosphate. nih.govnih.gov This step is carried out by an enzyme known as D-allulose-6-phosphate 3-epimerase. smpdb.canih.gov
Once formed, D-fructose 6-phosphate is a mainstream intermediate in the glycolytic pathway and can be further metabolized to pyruvate (B1213749) to generate ATP or be shunted into other metabolic routes. wikipedia.orgtaylorandfrancis.com
Microbial Metabolism of D-Allose and this compound
The ability to metabolize D-allose is not universal among microorganisms and often depends on the presence of specific genetic systems capable of transporting and phosphorylating this rare sugar.
Escherichia coli K-12 is capable of utilizing D-allose as a sole source of carbon. nih.govnih.gov The metabolic pathway involves the uptake of D-allose, its phosphorylation to D-allose 6-phosphate, and subsequent conversion to D-fructose 6-phosphate, which enters glycolysis. nih.govsmpdb.ca The entire process is governed by the als operon, which is induced by the presence of D-allose. nih.gov The pathway in E. coli involves an ATP-binding cassette (ABC) transporter for the import of D-allose into the cytoplasm. smpdb.canih.gov Following transport, D-allose is phosphorylated, and the resulting D-allose 6-phosphate is catabolized as described above. smpdb.ca
A notable example of differential metabolism is found in the foodborne pathogen Listeria monocytogenes. Within this species, only strains belonging to lineage II are capable of utilizing D-allose as a carbon source for growth. nih.govfrontiersin.orgnih.gov Strains from lineages I and III lack this metabolic capability. nih.govnih.gov This distinct metabolic feature is attributed to the exclusive presence of a specific gene cluster in lineage II strains. nih.govfrontiersin.org This characteristic is so reliable that D-allose can be used as a component in selective enrichment broths to improve the isolation of lineage II L. monocytogenes from food samples. nih.govresearchgate.net
The genetic basis for D-allose metabolism has been identified in several bacteria and is typically organized into operons.
Escherichia coli : The D-allose operon in E. coli K-12 has been mapped and consists of six genes: alsRBACEK. nih.gov These genes encode the proteins necessary for the transport and initial metabolism of D-allose. The regulation of the operon is controlled by the repressor protein AlsR. nih.gov
| Gene | Putative Function |
| alsR | Repressor protein |
| alsB | Periplasmic D-allose-binding protein (part of ABC transporter) |
| alsA | ATP-binding component (part of ABC transporter) |
| alsC | Transmembrane protein (part of ABC transporter) |
| alsE | D-allulose-6-phosphate 3-epimerase |
| alsK | Putative D-allose kinase |
Listeria monocytogenes : In lineage II strains of L. monocytogenes, a cluster of six genes, designated lmo0734 to lmo0739, has been identified as essential for D-allose metabolism. nih.govnih.gov These genes are absent in the genomes of lineage I and III strains. nih.gov Experimental studies have confirmed that genes lmo0734 through lmo0736 are indispensable for this metabolic pathway. nih.gov
| Gene | Putative Function | Role in D-Allose Metabolism |
| lmo0734 | LacI family transcriptional regulator | Essential |
| lmo0735 | Putative AlsE (epimerase) function | Essential |
| lmo0736 | Putative AlsI (isomerase) function | Essential |
| lmo0737 | Unknown | Affects growth rate |
| lmo0738 | Unknown | Affects growth rate |
| lmo0739 | Unknown | Dispensable |
Thermodynamic Considerations in this compound Conversion
A thorough review of available scientific literature indicates a notable absence of specific experimental data on the thermodynamic properties associated with the metabolic conversion of this compound. Key thermodynamic parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for reactions directly involving this compound have not been extensively studied or reported.
In metabolic pathways, the conversion of one sugar phosphate to another is a critical step, and the thermodynamic feasibility of such reactions governs the direction and equilibrium of these pathways. The change in Gibbs free energy (ΔG) is a primary indicator of a reaction's spontaneity. A negative ΔG signifies a spontaneous (exergonic) reaction, while a positive ΔG indicates a non-spontaneous (endergonic) reaction that requires an input of energy. When ΔG is zero, the reaction is at equilibrium.
To provide a conceptual framework for understanding the potential thermodynamic landscape of this compound conversion, it is instructive to examine the well-characterized thermodynamics of analogous hexose-6-phosphate isomerizations. For instance, the interconversion of glucose-6-phosphate (G6P) and fructose-6-phosphate (B1210287) (F6P), a key reaction in glycolysis and gluconeogenesis, is catalyzed by phosphoglucose (B3042753) isomerase.
The thermodynamic parameters for this reaction provide insight into how structurally similar compounds behave in a metabolic context. While these values are not directly applicable to this compound, they serve as a valuable reference for the principles governing such conversions.
Table 1: Thermodynamic Parameters for the Isomerization of Glucose-6-Phosphate to Fructose-6-Phosphate
| Thermodynamic Parameter | Value | Conditions |
| Standard Gibbs Free Energy Change (ΔG°') | +1.7 kJ/mol | pH 7.0, 25 °C |
| Standard Enthalpy Change (ΔH°') | +8.8 kJ/mol | pH 7.0, 25 °C |
| Standard Entropy Change (ΔS°') | +23.8 J/mol·K | pH 7.0, 25 °C |
Note: The data in this table is for the conversion of glucose-6-phosphate to fructose-6-phosphate and is provided for illustrative purposes due to the lack of specific data for this compound.
The positive standard Gibbs free energy change for the G6P to F6P conversion indicates that under standard conditions, the reaction is not spontaneous and the equilibrium lies in favor of glucose-6-phosphate. However, within a cell, the actual concentrations of reactants and products are far from standard conditions (1 M). The actual Gibbs free energy change (ΔG) is determined by the standard Gibbs free energy change (ΔG°') and the ratio of the concentrations of products to reactants, as described by the equation:
ΔG = ΔG°' + RT ln([Products]/[Reactants])
In a cellular environment, the continuous consumption of fructose-6-phosphate in subsequent metabolic steps keeps its concentration low, which can drive the reaction in the forward direction despite a positive ΔG°'. This principle of mass action is a critical regulatory mechanism in metabolic pathways.
Should experimental data for the thermodynamic considerations of this compound conversion become available, it would be invaluable for understanding its metabolic role and the regulation of any pathways in which it participates. Such studies would likely involve calorimetric measurements to determine the enthalpy of reaction and equilibrium studies to ascertain the equilibrium constant, from which the Gibbs free energy change could be calculated.
Structural and Molecular Biology Studies of Enzymes Interacting with D Allopyranose 6 Phosphate
D-Allose Kinase (AlsK) Structure-Function Relationships
D-Allose Kinase (AlsK), encoded by the alsK gene, is the first enzyme in the D-allose catabolic pathway. diva-portal.org Its primary function is to catalyze the phosphorylation of D-allose at the C6 position to produce D-allose 6-phosphate, a reaction that consumes one molecule of ATP. ebi.ac.ukwikipedia.org This enzyme belongs to the ROK (Repressor, Open reading frame, Kinase) family of sugar kinases. ebi.ac.uk
Kinetic studies of AlsK from Escherichia coli reveal a high specificity for its cognate substrate. The enzyme exhibits a Michaelis constant (Km) of 0.3 mM and a catalytic rate (kcat) of 17 s⁻¹ for D-allose. diva-portal.org This demonstrates a strong binding affinity and efficient catalysis, consistent with values for enzymes processing their physiological substrates. diva-portal.org While it can phosphorylate D-glucose, its catalytic efficiency is markedly lower, being 735-fold higher with D-allose as the substrate. uniprot.org This highlights the specialized nature of AlsK for the D-allose pathway. The biological function of AlsK is essential for trapping D-allose within the cell as D-allose 6-phosphate, thereby committing it to the metabolic pathway. diva-portal.orgebi.ac.uk
Structurally, AlsK, like other members of the ROK superfamily, is expected to have a conserved structural fold. Divergent evolution within this superfamily has led to variations, particularly in enzyme loops, which are critical for determining substrate specificity. ebi.ac.uk The precise structural details that confer AlsK's high specificity for D-allose over other hexoses like glucose are an area of ongoing research, focusing on the architecture of the active site and the specific amino acid residues that interact with the sugar's unique stereochemistry.
| Enzyme | Gene | Organism | Substrates | Products | EC Number |
| D-Allose Kinase | alsK | Escherichia coli K-12 | D-Allose, ATP | D-Allose 6-phosphate, ADP | 2.7.1.55 |
D-Allose 6-Phosphate Isomerase (AlsI) and D-Ribose-5-Phosphate Isomerase B (RpiB) Structural Analysis
The second step in D-allose metabolism is the isomerization of D-allose 6-phosphate to D-allulose 6-phosphate. diva-portal.org This reaction is catalyzed by D-allose 6-phosphate isomerase (AlsI). In Escherichia coli, it was discovered that the enzyme responsible for this activity is, in fact, Ribose-5-phosphate isomerase B (RpiB), an enzyme also involved in the pentose (B10789219) phosphate (B84403) pathway. diva-portal.orgnih.gov Consequently, the rpiB gene in E. coli is also designated as alsI. nih.govunam.mx
RpiB enzymes are found in two unrelated forms, RpiA and RpiB, which catalyze the same reversible aldose-ketose isomerization but have different structures and mechanisms. diva-portal.orgebi.ac.uk RpiB acts via a cis-enediolate intermediate. plos.org The dual functionality of E. coli RpiB (EcRpiB) is noteworthy. While it isomerizes ribose 5-phosphate to ribulose 5-phosphate, it also efficiently catalyzes the conversion of D-allose 6-phosphate. diva-portal.org
Structural and functional comparisons between RpiB from different organisms reveal the basis for this dual specificity. While EcRpiB is a functional D-allose-6-phosphate isomerase, the RpiB from Mycobacterium tuberculosis (MtRpiB) is not. diva-portal.org In fact, D-allose 6-phosphate acts as an inhibitor to the MtRpiB enzyme's primary function on D-ribose 5-phosphate. diva-portal.org X-ray crystallography studies of MtRpiB and EcRpiB highlight differences in their active sites that explain these kinetic results. diva-portal.orgdiva-portal.org The structure of EcRpiB (PDB: 1NN4) shows an active site capable of accommodating the larger hexose (B10828440) phosphate, whereas the active site in MtRpiB is more constrained, preventing effective catalysis on D-allose 6-phosphate. diva-portal.orgnih.gov This suggests that subtle evolutionary modifications in the active site architecture of RpiB enzymes have allowed for the development of a secondary metabolic function in some organisms like E. coli. diva-portal.org
| Enzyme Feature | E. coli RpiB (AlsI) | M. tuberculosis RpiB |
| Gene | rpiB / alsI | rv2465c |
| Primary Function | Ribose-5-phosphate isomerase | Ribose-5-phosphate isomerase |
| Secondary Function | D-Allose-6-phosphate isomerase | None; inhibited by D-allose 6-phosphate |
| Structural Basis | Active site accommodates both pentose and hexose phosphates. | Active site is more constrained, preventing efficient catalysis on hexose phosphates. |
D-Allulose 6-Phosphate 3-Epimerase (AlsE) Structural Basis for Substrate Specificity
The final enzymatic step in this pathway is the conversion of D-allulose 6-phosphate to a central metabolic intermediate, D-fructose 6-phosphate. This reaction is a C3 epimerization catalyzed by D-allulose 6-phosphate 3-epimerase (AlsE). nih.govebi.ac.uk AlsE from E. coli K-12 is a well-characterized enzyme that belongs to a large family of enzymes sharing the (β/α)₈-barrel, or TIM-barrel, fold. nih.govnih.govresearchgate.net
AlsE is homologous to D-ribulose 5-phosphate 3-epimerase (RPE), sharing 39% sequence identity. nih.gov Both enzymes catalyze 1,1-proton transfer reactions but act on different substrates; AlsE acts on a hexulose 6-phosphate while RPE acts on a pentulose 5-phosphate. nih.gov Despite their preference for their physiological substrates, both enzymes exhibit promiscuity, with AlsE capable of acting on the RPE substrate and vice versa. nih.govnih.gov The crystal structure of AlsE from E. coli (PDB: 3CT7) has been solved, providing detailed insights into its mechanism and substrate specificity. ebi.ac.uk
The (β/α)₈-barrel is one of the most common protein folds, adopted by enzymes catalyzing a wide array of reactions. nih.govresearchgate.net A significant number of these enzymes utilize phosphorylated substrates. nih.govnih.gov Many have evolved a conserved phosphate-binding motif, typically located in a C-terminal (β/α)₂-quarter barrel subdomain. nih.govnih.govscite.ai This motif is crucial for anchoring the dianionic phosphate group of the substrate. nih.gov
This conserved phosphate-binding site is often found near the C-terminus, formed by glycine-rich loops that follow the seventh and eighth β-strands of the barrel. nih.govembl.de The backbone amides within these loops provide hydrogen bonds to the phosphate oxygens. The identification of this motif across functionally diverse enzymes, including those in the tryptophan and histidine biosynthesis pathways, suggests a divergent evolution from a common ancestor. nih.govembl.de In both AlsE and its homolog RPE, the phosphate group of the substrate hydrogen bonds with this conserved motif. nih.govnih.gov This interaction is further stabilized by an active site loop that follows the sixth β-strand, suggesting a structural mechanism that couples substrate binding to the catalytic action of the enzyme. nih.govnih.gov
The structural basis for the differing substrate specificities of AlsE and RPE, despite their homology, has been investigated through structural analysis and site-directed mutagenesis. nih.govnih.gov The active sites of AlsE (complexed with an analog of D-fructose 6-phosphate) and RPE are largely superimposable. nih.govnih.gov A key difference, however, lies in the loop that follows the eighth β-strand, which contributes to the phosphate binding motif. nih.govnih.gov
In AlsE, this loop is one residue longer than the equivalent loop in RPE. nih.govnih.gov This extension elongates the binding site in AlsE, making it better suited to accommodate the larger hexulose 6-phosphate substrate compared to the pentulose 5-phosphate substrate of RPE. nih.govnih.gov To test this hypothesis, single-residue deletion mutants of this loop in AlsE (ΔT196, ΔS197, and ΔG198) were created. nih.govnih.gov Each of these mutations altered the enzyme's promiscuity, causing D-ribulose 5-phosphate (the substrate for RPE) to become the preferred substrate. nih.govnih.gov These findings demonstrate that the length of this specific loop is a critical determinant of substrate specificity, effectively acting as a molecular ruler that distinguishes between pentose and hexose phosphates. The changes in catalytic efficiency (kcat/Km) were dominated by changes in the catalytic rate (kcat), suggesting that this structural feature influences substrate discrimination primarily through differential stabilization of the transition state. nih.gov
| Enzyme | PDB ID | Fold | Key Structural Feature for Specificity | Effect of Mutagenesis |
| AlsE | 3CT7 | (β/α)₈-barrel | Elongated loop after β-strand 8 | Deletion of one residue in the loop switches substrate preference to pentulose 5-phosphates. |
| RPE | - | (β/α)₈-barrel | Shorter loop after β-strand 8 | - |
Research Methodologies for Studying D Allopyranose 6 Phosphate
Spectrophotometric Assays for Enzymatic Activity
Spectrophotometric assays are fundamental in enzymology, providing a means to measure enzyme activity by detecting changes in light absorbance as a reaction progresses.
Coupled-Enzyme Assays for D-Allulose 6-Phosphate Quantification
The quantification of D-allulose 6-phosphate, a key intermediate in the metabolism of D-allose, can be achieved through coupled-enzyme assays. nih.govnih.gov These assays link the reaction of interest to a subsequent, easily measurable enzymatic reaction that produces a change in absorbance.
A common approach involves a continuous spectrophotometric assay where the conversion of D-allulose 6-phosphate to D-fructose 6-phosphate by D-allulose-6-phosphate 3-epimerase (ALSE) is coupled to the action of phosphoglucoisomerase and glucose-6-phosphate dehydrogenase. nih.gov This coupling results in the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm. nih.gov The assay mixture typically contains D-allulose 6-phosphate, NADP+, glucose-6-phosphate dehydrogenase, and phosphoglucoisomerase in a buffered solution. nih.gov
Another strategy employs a NADH-dependent ribitol (B610474) dehydrogenase to develop a high-throughput screening method for D-allulose 3-epimerases (DAEases). nih.gov This continuous spectrophotometric assay (CSA) allows for the efficient analysis of D-allulose in a mixture. nih.gov
The activity of D-allulose 6-phosphate phosphatase (A6PP), which converts D-allulose 6-phosphate to D-allulose, can also be measured using a coupled enzyme reaction with D-allulose 6-phosphate 3-epimerase (A6PE). jiangnan.edu.cn The amount of inorganic phosphate (B84403) released during the reaction is quantified. sci-hub.se
Table 1: Components of a Typical Coupled-Enzyme Assay for D-Allulose 6-Phosphate Quantification
| Component | Role in Assay |
| D-Allulose 6-phosphate | Substrate for the primary enzyme (e.g., ALSE) |
| NADP+ | Coenzyme for the coupling enzyme (glucose-6-phosphate dehydrogenase) |
| Glucose-6-phosphate dehydrogenase | Coupling enzyme that reduces NADP+ to NADPH |
| Phosphoglucoisomerase | Coupling enzyme that converts D-fructose 6-phosphate to glucose 6-phosphate |
| HEPES buffer | Maintains a stable pH for the enzymatic reactions |
Chromatographic Separation Techniques for Phosphorylated Sugars
Chromatographic techniques are indispensable for separating and identifying phosphorylated sugars from complex biological mixtures.
High-Performance Liquid Chromatography (HPLC) with Derivatization Methods (e.g., ABEE labelling)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of phosphorylated sugars. nih.govnih.gov However, since sugars lack a strong chromophore, derivatization is often necessary for sensitive UV detection. unam.edu.na
One such derivatization method is labeling with p-aminobenzoic acid ethyl ester (ABEE). nih.govjst.go.jp This pre-column derivatization via reductive amination allows for the photometric detection of sugars. unam.edu.na The ABEE-labeled sugars can then be separated and analyzed using a C18 column with a mobile phase such as a potassium borate (B1201080) buffer/acetonitrile mixture. nih.gov This technique has been successfully used to detect phosphorylated D-allose in plant extracts. nih.gov
Denaturing HPLC (DHPLC) is another variant that has proven effective for detecting mutations in genes encoding enzymes involved in sugar phosphate metabolism, such as glucose-6-phosphate dehydrogenase. nih.gov Additionally, ion-exchange chromatography coupled with indirect ultraviolet detection provides good resolution and sensitivity for separating various phosphorylated sugars, including fructose (B13574) 6-phosphate and glucose 6-phosphate. nih.gov
Table 2: HPLC Conditions for ABEE-Labeled Phosphorylated Sugars
| Parameter | Condition |
| Column | Xbridge C18 (4.6mm ID × 250mm) |
| Mobile Phase | 0.2 mM Potassium borate buffer (pH 8.9) / Acetonitrile (93/7) |
| Flow Rate | 1.0 ml/min |
| Temperature | 30 °C |
| Detection | UV |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed structural information about molecules in solution and can be used to monitor enzymatic reactions in real-time. nih.govnih.gov
Proton (¹H) NMR Applications
Proton (¹H) NMR spectroscopy is used to identify the structure of D-allose 6-phosphate and to monitor its formation and conversion in enzymatic reactions. nih.gov For instance, the formation of D-allose 6-phosphate from D-allose can be verified by characteristic signals in the ¹H NMR spectrum. nih.gov
Real-time ¹H NMR analysis allows for the direct observation of enzymatic reactions. nih.gov For example, the conversion of UDP-α-D-glucuronic acid to its products can be monitored by acquiring sequential one-dimensional proton spectra over the course of the reaction. nih.gov This technique enables the identification of transient and labile intermediates. nih.gov The interaction between sugar phosphates and metal ions, which can influence reaction rates, can also be studied using ¹H-NMR by observing the distortion and suppression of proton signals in the presence of paramagnetic ions like Fe(II). biorxiv.org
Phosphorus-31 (³¹P) NMR Applications
Phosphorus-31 (³¹P) NMR spectroscopy is particularly well-suited for studying phosphorylated compounds as the ³¹P nucleus is 100% abundant and has a wide chemical shift range, making it sensitive to changes in the chemical environment of the phosphate group. wikipedia.orgtrilinkbiotech.com
³¹P NMR is used to verify the identity of D-allose 6-phosphate and to determine the equilibrium mixture of D-allose 6-phosphate and D-allulose 6-phosphate. nih.gov The progress of the enzymatic reaction to produce this equilibrium mixture can be monitored by recording the ³¹P NMR spectrum at various time points. nih.gov The chemical shifts in ³¹P NMR are sensitive to factors like pH and the presence of metal ions, providing valuable information about the reaction conditions. researchgate.net
Table 3: NMR Data for D-Allose 6-Phosphate
| Nucleus | Chemical Shift (δ) / Coupling Constant (J) | Reference |
| ¹H | δ 4.72 (d, J = 8.28 Hz, 1H), 4.01 (t, J = 2.98 Hz, 1H), 3.93 (m, 1H), 3.82 (m, 1H), and 3.71 (q, J = 4.77 Hz, 1H) | nih.gov |
| ³¹P | 5.66 (t, J = 6.53 Hz) | nih.gov |
X-ray Crystallography for Enzyme-Ligand Complex Analysis
X-ray crystallography is a pivotal technique for understanding the precise interactions between D-Allopyranose 6-phosphate and its associated enzymes at an atomic level. This method provides a three-dimensional model of the enzyme's active site, revealing how the substrate binds and is oriented for catalysis.
Detailed structural studies of enzymes co-crystallized with this compound or its analogs have provided significant insights. For instance, X-ray analysis of Mycobacterium tuberculosis D-ribose-5-phosphate isomerase B (RpiB), an enzyme also capable of acting as a D-allose-6-phosphate isomerase, has revealed the binding mode of this compound (All6P). diva-portal.org In the complex, the α-pyranose (six-membered ring) form of All6P is observed in the active site. diva-portal.org The structure shows specific interactions, such as the ring oxygen of All6P assuming the position typically occupied by the ring oxygen of the primary substrate, D-ribose 5-phosphate. diva-portal.org Key amino acid residues, like Asp11 from one subunit and Gly70 from another, form crucial hydrogen bonds with the sugar phosphate, securing it within the catalytic pocket. diva-portal.org
The structural family to which allose-6-phosphate isomerase belongs, the RpiB/LacAB superfamily, is characterized by a Rossmann-like αβα sandwich fold. plos.org Crystallographic analysis of related enzymes, such as D-galactose-6-phosphate isomerase, further illuminates the structural requirements for binding six-carbon sugar-phosphates. plos.org These structures highlight how the enzyme's larger pocket accommodates the substrate, with specific residues like arginine being critical for binding the phosphate group. plos.org The resolution of these crystal structures is often very high, allowing for precise measurement of atomic positions and bond angles, which is essential for deducing the catalytic mechanism. pnas.orgrcsb.org
Table 1: Example Data from X-ray Crystallography of Sugar-Phosphate Binding Enzymes
| Enzyme | Ligand | PDB ID | Resolution (Å) | R-free | R-work |
|---|---|---|---|---|---|
| N-acetyl-D-glucosamine-6-phosphate deacetylase (mutant) | N-acetyl-D-glucosamine-6-phosphate | 6FV4 | 1.97 | 0.235 | 0.184 |
| Rabbit Phosphoglucose (B3042753) Isomerase | 5-Phospho-d-arabinonohydroxamic acid | 1H0X | 1.90 | 0.254 | 0.220 |
| Sucrose (B13894) Phosphate Synthase | Sucrose-6-phosphate | 2R60 | 2.40 | 0.268 | 0.210 |
This table presents representative data from crystallographic studies of enzymes that bind various sugar phosphates, illustrating the typical parameters reported.
Genetic and Genomic Approaches for Pathway Elucidation
Genetic and genomic strategies are fundamental to identifying and validating the genes and pathways involved in the metabolism of this compound. These approaches allow researchers to probe gene function through controlled manipulation and to observe the global cellular response to genetic or environmental changes.
Transcriptome analysis, primarily through RNA sequencing (RNA-Seq), provides a snapshot of all gene expression activity in a cell at a specific moment. This technique is used to identify genes that are up- or down-regulated when an organism is grown on D-allose, thereby implicating those genes in its metabolic pathway. For example, studies on polysaccharide biosynthesis have successfully used RNA-Seq to identify candidate genes involved in carbohydrate metabolism. frontiersin.orgnih.gov
The process involves sequencing the entire population of RNA from cells under different conditions, resulting in millions of sequence reads. frontiersin.orgpeerj.complos.org These reads are then mapped to a reference genome to quantify the expression level of each gene, often measured in Fragments Per Kilobase of transcript per Million mapped reads (FPKM). nih.gov By comparing the transcriptomes of cells in different states, researchers can identify differentially expressed genes (DEGs). plos.org Functional enrichment analysis of these DEGs can then point to specific metabolic pathways, such as the pentose (B10789219) phosphate pathway or starch and sucrose metabolism, that are active under the test conditions. nih.gov
Table 2: Representative Statistics from Transcriptome Analysis Studies
| Organism/System | Sequencing Platform | Total Clean Reads (Millions) | Mapping Rate (%) | Number of DEGs Identified |
|---|---|---|---|---|
| Lentinula edodes (Fruiting Body) | Illumina RNA-Seq | 47.5 - 57.8 | 84.75 - 90.11 | - |
| Pepper (Capsicum annuum L.) | HiSeqTM 2500 | ~20,000 (120.23 G bases) | - | 11,232 |
| Oat (Avena sativa L.) | Illumina | ~324 G total data | - | - |
This table showcases typical data outputs from RNA-Seq experiments used to identify genes involved in specific biological processes.
Gene deletion and overexpression are powerful targeted techniques used to confirm the function of specific genes identified through genomic surveys. By removing a gene (knockout/deletion) or increasing its expression (overexpression), scientists can observe the direct effect on the organism's ability to metabolize a compound like D-allose or produce a related product.
A prime example is the engineering of Escherichia coli for the production of D-allose. researchgate.net In these studies, genes believed to be central to the D-allose pathway were overexpressed to boost production. researchgate.net These include rpiB, which encodes the D-allose-6-phosphate isomerase, and alsE, which encodes D-allulose-6-phosphate 3-epimerase. researchgate.net Simultaneously, genes from competing metabolic pathways, such as those involved in glycolysis or the pentose phosphate pathway, were deleted to channel more initial substrate, D-fructose-6-phosphate, towards the desired D-allose pathway. researchgate.net Such strategies have also been used to enhance the production of other compounds by redirecting carbon flux away from byproducts like acetate (B1210297). frontiersin.org These genetic modifications can confirm the role of a specific enzyme in the pathway and optimize the metabolic network for biotechnological applications. embopress.orguchile.cl
Table 3: Examples of Gene Manipulation for Pathway Elucidation and Engineering
| Organism | Target Pathway | Gene(s) Overexpressed | Gene(s) Deleted | Outcome |
|---|---|---|---|---|
| Escherichia coli | D-Allose Biosynthesis | alsE, rpiB, hxpA | Genes for glycolysis, pentose phosphate pathway | Improved D-allose production researchgate.net |
| Escherichia coli | Acetate Reduction | gltA | pta, poxB, iclR | Reduced acetate accumulation, increased TCA cycle flux frontiersin.org |
Metabolic Flux Analysis Techniques
Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of reactions throughout a metabolic network. creative-proteomics.com It provides a detailed map of how carbon atoms flow through the cell's interconnected pathways, including those that might produce or consume this compound. nih.gov
The most powerful form of MFA involves stable isotope tracers, typically 13C-labeled substrates like glucose (13C-MFA). nih.gov An organism is fed a substrate with a known pattern of 13C labeling. nih.gov As the substrate is metabolized, the 13C atoms are incorporated into various downstream intermediates and products. d-nb.info The labeling patterns of these metabolites, which can include sugar phosphates like fructose-6-phosphate (B1210287) and ribose-5-phosphate, are then measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). d-nb.info
By using a computational model of the cell's metabolic network, these labeling patterns are used to calculate the flux through each reaction. nih.gov This approach can precisely quantify the contribution of different pathways (e.g., glycolysis vs. the pentose phosphate pathway) to the synthesis of a specific precursor. umaryland.edu MFA is invaluable for identifying metabolic bottlenecks, discovering alternative or previously unknown pathways, and validating the effects of genetic engineering efforts aimed at redirecting metabolic flux. embopress.orgnih.gov
Biotechnological and Synthetic Biology Applications
Enzymatic Production of D-Allopyranose 6-Phosphate
The enzymatic synthesis of this compound is a critical step in various biotechnological strategies for D-allose production. This process typically involves the phosphorylation of D-allose, a reaction catalyzed by specific kinases.
D-allose kinase (AlsK) is the primary enzyme responsible for the phosphorylation of D-allose. It catalyzes the transfer of a phosphate (B84403) group from ATP to D-allose, forming D-allose 6-phosphate. ecmdb.caecmdb.ca The specific reaction is: D-allopyranose + ATP → aldehydo-D-allose 6-phosphate + ADP + H+. ecmdb.ca
The gene encoding D-allose kinase (alsK) from Escherichia coli has been identified and utilized in recombinant systems to enhance the synthesis of D-allose 6-phosphate. google.com Research has demonstrated that expressing the E. coli alsK gene in other organisms, such as transgenic rice plants, leads to an increased synthesis of D-allose 6-phosphate. science.gov This highlights the potential of using recombinant D-allose kinase to control and enhance the production of this phosphorylated sugar intermediate in various biological systems. The enzyme D-ribose-5-phosphate isomerase B (RpiB) from E. coli has also been shown to function as a D-allose-6-phosphate isomerase, interconverting D-allose 6-phosphate and D-allulose 6-phosphate. diva-portal.org
In vitro synthesis offers a cell-free approach to produce this compound and related sugars. These systems provide a controlled environment for enzymatic reactions, avoiding the complexities of cellular metabolism. A common strategy involves a cascade of enzymatic reactions, often starting from more abundant and less expensive substrates.
For instance, a patented in vitro synthetic pathway for the production of D-allulose, a precursor to D-allose, has been developed. This system utilizes a series of enzymes to convert sucrose (B13894) into D-allulose through several phosphorylated intermediates. The key steps include the conversion of fructose (B13574) 6-phosphate (F6P) to allulose 6-phosphate (A6P) by allulose 6-phosphate 3-epimerase (A6PE), followed by the dephosphorylation of A6P to D-allulose by allulose 6-phosphate phosphatase (A6PP). google.com
Engineering Microbial Strains for D-Allose Pathway Intermediates
Metabolic engineering of microorganisms, particularly Escherichia coli, provides a promising alternative to in vitro synthesis for producing D-allose and its phosphorylated intermediates. By manipulating cellular pathways, it is possible to create microbial "cell factories" that can convert simple, inexpensive carbon sources like glucose into valuable rare sugars. nih.govacs.org
A key strategy for microbial D-allose production involves harnessing the cell's native sugar phosphorylation and dephosphorylation machinery to create a strong thermodynamic pull towards the final product. researchgate.net This approach circumvents the equilibrium limitations of simple isomerization and epimerization reactions. nih.gov
The engineered pathway typically begins with glucose, which is transported into the cell and phosphorylated by the phosphotransferase system (PTS) to form glucose-6-phosphate (G-6-P). nih.govscirp.org G-6-P then enters the glycolytic pathway and is converted to fructose-6-phosphate (B1210287) (F-6-P). scirp.orgnih.gov At this crucial juncture, metabolic engineering diverts the carbon flux away from glycolysis and towards the D-allose synthesis pathway. acs.org
The engineered pathway proceeds as follows:
Accumulation of Fructose-6-Phosphate (F-6-P): To increase the pool of F-6-P available for the synthesis pathway, genes for enzymes that consume F-6-P in the central glycolytic pathway, such as phosphofructokinase (pfkA), are often deleted. nih.govacs.orgnih.gov
Epimerization to D-Allulose-6-Phosphate (A6P): The accumulated F-6-P is converted to D-allulose-6-phosphate (also known as D-psicose-6-phosphate) by the enzyme D-allulose-6-phosphate 3-epimerase (AlsE). researchgate.netscirp.org
Isomerization to D-Allose-6-Phosphate (All6P): D-allulose-6-phosphate is then isomerized to D-allose-6-phosphate by an isomerase such as D-allose-6-phosphate isomerase (RpiB). diva-portal.orgresearchgate.net
Dephosphorylation to D-Allose: The final step is the dephosphorylation of D-allose-6-phosphate to D-allose. This reaction is highly exergonic and provides the thermodynamic driving force for the entire pathway, pulling the carbon flux towards the final product. researchgate.net
By blocking competing pathways and overexpressing the key enzymes in this synthetic route, researchers have successfully engineered E. coli strains capable of producing D-allose directly from D-glucose. acs.org
A primary target for enzyme engineering in the D-allose pathway is L-rhamnose isomerase (L-Rhi), which catalyzes the isomerization of D-allulose to D-allose. bohrium.com Wild-type L-Rhi often has low specificity and conversion rates for this reaction. nih.gov Several studies have focused on improving its performance.
For example, semi-rational design and targeted mutation of L-Rhi from Bacillus subtilis resulted in mutants with significantly improved D-allose production. nih.gov Similarly, engineering L-rhamnose isomerase from Clostridium stercorarium by mutating amino acids in both catalytic and non-catalytic pockets led to a mutant with a 170% increase in catalytic efficiency for converting D-allulose to D-allose. nih.gov These engineered enzymes enable higher yields in shorter reaction times. nih.gov
The table below summarizes key findings from enzyme engineering efforts to improve D-allose production.
| Enzyme | Organism Source | Engineering Strategy | Key Mutations | Improvement in Efficiency | Reference |
| L-Rhamnose Isomerase (L-Rhi) | Bacillus subtilis | Semi-rational design, Saturation mutation | D325M | 55.73% increase in conversion rate | nih.gov |
| L-Rhamnose Isomerase (L-Rhi) | Bacillus subtilis | Semi-rational design, Saturation mutation | W184H | 10.37% increase in conversion rate | nih.gov |
| L-Rhamnose Isomerase (L-Rhi) | Clostridium stercorarium | Simultaneous engineering of catalytic and non-catalytic pockets | E53D/A142G/E273D/H99A | 170% increase in catalytic efficiency (kcat/Km) | nih.gov |
| D-Psicose 3-Epimerase (DPE) & L-Rhamnose Isomerase (L-RI) | Flavonifractor plautii & Agrobacterium tumefaciens | Double enzyme coupling | N/A | Achieved D-allose yield of 17.52% from D-fructose | mdpi.com |
These advancements in enzyme and metabolic engineering are paving the way for the industrial-scale bioproduction of D-allose and its phosphorylated derivatives from inexpensive and renewable feedstocks. acs.org
Future Research Directions
Unexplored Enzymes and Metabolic Branches
The metabolic pathways of rare sugars are often catalyzed by enzymes with unique specificities or by promiscuous enzymes from primary metabolic pathways. tandfonline.com The biological synthesis of D-allose, the dephosphorylated precursor of D-Allopyranose 6-phosphate, can be achieved from D-glucose through a multi-step enzymatic process. This process involves the conversion of D-glucose to D-fructose by D-glucose isomerase, followed by the epimerization of D-fructose to D-allulose by D-tagatose 3-epimerase or D-allulose 3-epimerase, and finally the isomerization of D-allulose to D-allose by enzymes like L-rhamnose isomerase. nih.govfrontiersin.org
A key area for future research is the identification and characterization of the enzymes that directly interact with this compound. In Escherichia coli, a D-allulose-6-phosphate 3-epimerase (AlsE) has been identified, which catalyzes the reversible epimerization of D-allulose 6-phosphate to D-fructose 6-phosphate, providing a link to glycolysis. uniprot.orgnih.gov This suggests the existence of a broader, yet undiscovered, metabolic network around phosphorylated D-allose.
Future research should focus on:
Identification of a specific D-allose kinase: Determining whether a dedicated kinase phosphorylates D-allose to this compound or if this is a function of a known hexokinase with broad substrate specificity.
Discovery of downstream enzymes: Searching for novel isomerases, epimerases, and phosphatases that utilize this compound as a substrate. This could reveal new metabolic interconversions.
Exploration of new metabolic branches: Investigating whether this compound is a precursor for the synthesis of specialized molecules, such as unique polysaccharides or glycoconjugates, which could have specific biological activities. Pectin, for instance, contains a structurally complex domain enriched in rare sugars. mdpi.com
Advanced Structural Biology Approaches
Understanding the function of novel enzymes at a molecular level requires detailed structural information. Structural biology provides a framework for understanding substrate specificity, catalytic mechanisms, and the evolutionary relationships between enzymes. nih.govresearchgate.net While the structures of many enzymes involved in central metabolism are known, there is a significant lack of structural data for enzymes that metabolize rare sugars and their phosphorylated derivatives. jaxa.jp
Future research in this area should employ:
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can be used to determine the high-resolution three-dimensional structures of enzymes that bind to this compound. Such studies can reveal the precise interactions within the enzyme's active site that are responsible for substrate recognition and catalysis.
Enzyme-Substrate Complex Analysis: Capturing the structure of an enzyme in complex with this compound or a suitable analog can provide a snapshot of the catalytic process, informing on the mechanism of action. For example, acarbose, a pseudotetrasaccharide, is used to study the structure of sugar-digesting enzymes by binding to their active sites. wikipedia.org
These structural insights are not only of fundamental scientific interest but are also crucial for the rational design of enzymes with improved or altered activities for biotechnological applications, such as the synthesis of rare sugars. jaxa.jp
Systems Biology and Metabolic Modeling of this compound Flux
To comprehend the physiological significance of this compound, its metabolism must be studied within the context of the entire cellular system. ugent.be Systems biology, which integrates experimental data with computational modeling, offers a powerful approach to analyze and predict the flow of metabolites through complex metabolic networks. mdpi.commdpi.com
Future research directions in this area include:
Metabolic Flux Analysis (MFA): Utilizing techniques such as ¹³C-labeling to trace the metabolic fate of D-allose and this compound within a cell. MFA can quantify the rates of metabolic reactions and reveal how carbon from D-allose is distributed among various metabolic pathways. researchgate.net
Genome-Scale Metabolic Modeling: Constructing and refining genome-scale metabolic models to include the pathways for rare sugar metabolism. These models can be used to simulate the metabolic consequences of D-allose utilization and to predict the effects of genetic modifications.
By combining these approaches, a holistic understanding of this compound metabolism can be achieved, shedding light on its biological role and its potential for metabolic engineering. frontiersin.orgucdavis.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
